Ruzasvir

Übersicht

Beschreibung

Ruzasvir ist ein potenter und pangenotypischer Inhibitor des Nicht-Strukturproteins 5A (NS5A) des Hepatitis-C-Virus. Es wurde entwickelt, um die Wirksamkeit und die Resistenzbarriere früherer Verbindungen zu verbessern. This compound hat eine signifikante antivirale Aktivität gegen mehrere Genotypen des Hepatitis-C-Virus gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung chronischer Hepatitis-C-Infektionen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ruzasvir beinhaltet die Konstruktion eines einzigartigen tetracyclischen Indolkerns unter Beibehaltung der Imidazol-Prolin-Valin-Motive früherer NS5A-Inhibitoren. Der Syntheseweg umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von Cyclisierung und Modifikationen der funktionellen Gruppen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies beinhaltet die Verwendung effizienter Katalysatoren, Reaktionen mit hoher Ausbeute und Reinigungstechniken, um die Produktion von this compound mit hoher Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ruzasvir durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die auf ihre potenziellen antiviralen Aktivitäten und verbesserten pharmakokinetischen Eigenschaften untersucht werden .

Wissenschaftliche Forschungsanwendungen

Ruzasvir hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von tetracyclischen Indolderivaten verwendet.

Biologie: Wird auf seine Wechselwirkungen mit dem Hepatitis-C-Virus und seine Auswirkungen auf die Virusreplikation untersucht.

Medizin: Wird als potenzielle Behandlung für chronische Hepatitis-C-Infektionen untersucht, oft in Kombination mit anderen antiviralen Mitteln.

Industrie: Wird bei der Entwicklung neuer antiviraler Medikamente und Therapieformen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Nicht-Strukturprotein 5A (NS5A) des Hepatitis-C-Virus hemmt. NS5A ist für die Virusreplikation und -assemblierung unerlässlich. Durch die Bindung an NS5A stört this compound den Replikationskomplex und hemmt so die Replikation des Virus. Dieser Mechanismus beinhaltet Wechselwirkungen mit bestimmten Aminosäureresten im NS5A-Protein, die zur Hemmung der viralen RNA-Synthese führen .

Wirkmechanismus

Ruzasvir exerts its effects by inhibiting the nonstructural protein 5A (NS5A) of the hepatitis C virus. NS5A is essential for viral replication and assembly. By binding to NS5A, this compound disrupts the replication complex, thereby inhibiting the replication of the virus. This mechanism involves interactions with specific amino acid residues in the NS5A protein, leading to the inhibition of viral RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

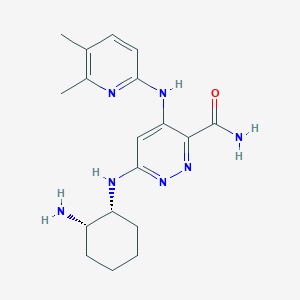

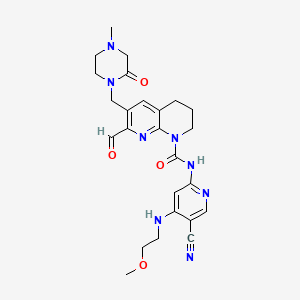

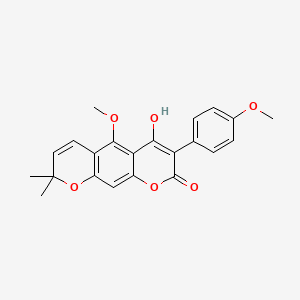

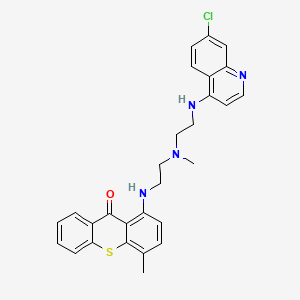

Daclatasvir: Ein weiterer NS5A-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Ledipasvir: Ein NS5A-Inhibitor, der in Kombination mit anderen antiviralen Mitteln zur Behandlung von Hepatitis C eingesetzt wird.

Velpatasvir: Ein pangenotypischer NS5A-Inhibitor mit einem breiten Wirkungsspektrum gegen mehrere Genotypen des Hepatitis-C-Virus

Einzigartigkeit von Ruzasvir

This compound ist einzigartig aufgrund seines tetracyclischen Indolkerns und seiner optimierten Aktivität gegen häufige resistenzassoziierte Polymorphismen. Es hat eine überlegene Wirksamkeit und eine höhere Resistenzbarriere im Vergleich zu früheren NS5A-Inhibitoren gezeigt. Darüber hinaus macht die pangenotypische Aktivität von this compound es zu einem vielseitigen Kandidaten für die Behandlung verschiedener Genotypen des Hepatitis-C-Virus .

Eigenschaften

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)/t34-,35-,40-,41-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWDHVUJXNOWCC-RAEGKSCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H55FN10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613081-64-3 | |

| Record name | Ruzasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613081643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruzasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl N,Nâ?²-([(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoroindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUZASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX752BD95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)